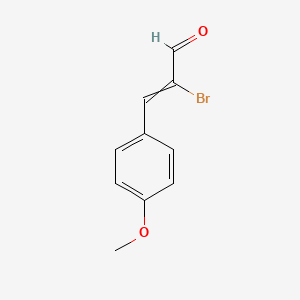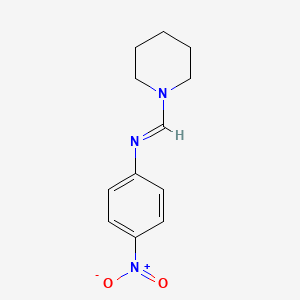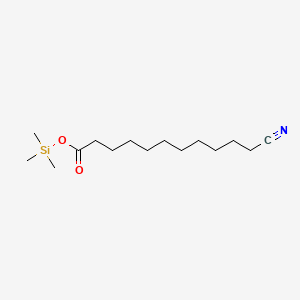![molecular formula C14H20O B14711855 2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal CAS No. 6839-85-6](/img/structure/B14711855.png)
2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal is an organic compound with the molecular formula C13H18O It is a derivative of propanal, featuring a phenyl ring substituted with a methyl and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal typically involves the alkylation of a substituted benzene ring followed by the introduction of the aldehyde group. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate can then be oxidized to form the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanoic acid
Reduction: 2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanol
Substitution: Various substituted derivatives depending on the specific reaction
科学的研究の応用
2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The phenyl ring and its substituents can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Methyl-3-phenylpropanal: Lacks the additional methyl and isopropyl groups on the phenyl ring.
2-Methyl-3-phenyl-2-propenal: Contains a double bond in the propanal chain.
2-Hydroxy-2-methylpropiophenone: Features a hydroxyl group instead of an aldehyde group.
Uniqueness
2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both methyl and isopropyl groups can enhance its lipophilicity and potentially its ability to interact with hydrophobic sites in biological systems.
特性
CAS番号 |
6839-85-6 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC名 |
2-methyl-3-(2-methyl-5-propan-2-ylphenyl)propanal |
InChI |
InChI=1S/C14H20O/c1-10(2)13-6-5-12(4)14(8-13)7-11(3)9-15/h5-6,8-11H,7H2,1-4H3 |
InChIキー |
XYWUONSWEQQNKL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)C)CC(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



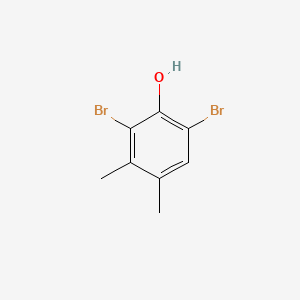
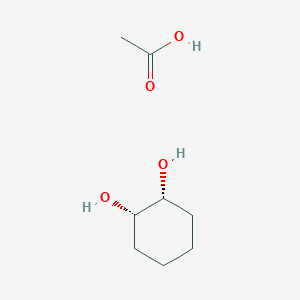
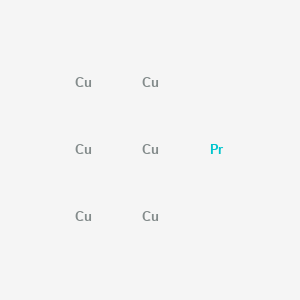
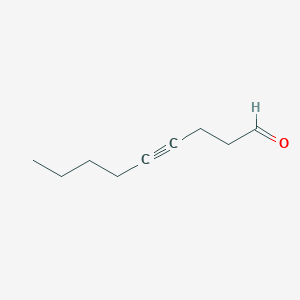
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14711810.png)


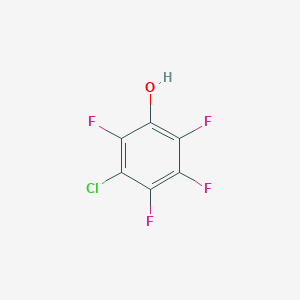
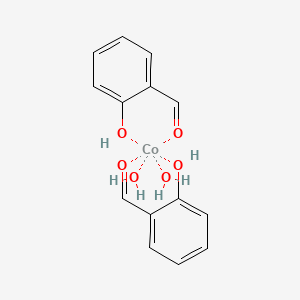
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
